Product packaging for 3α-Dihydrocadambine(Cat. No.:CAS No. 54422-49-0)

3α-Dihydrocadambine

Cat. No.: B1228262
CAS No.: 54422-49-0
M. Wt: 544.5 g/mol
InChI Key: OVRROYYXOBYCSR-VAYLOVGLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Monoterpenoid Indole (B1671886) Alkaloids (MIAs) in Plant Systems

Monoterpenoid indole alkaloids are a major class of alkaloids, characterized by the presence of an indole structural moiety and an attached monoterpene unit. nih.gov With over 4100 known different compounds, they represent one of the largest classes of alkaloids. nih.gov MIAs are predominantly found in several plant families, including Apocynaceae, Rubiaceae, Nyssaceae, and Loganiaceae. nih.govnih.gov

The biosynthesis of MIAs is a complex process that originates from two distinct precursors: tryptamine (B22526), which provides the indole part, and secologanin, a secoiridoid monoterpene derived from the mevalonate (B85504) pathway. nih.govnih.govnih.govuni.luuv.mx The committed step in the MIA pathway is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine (B192452) synthase (STR), which yields strictosidine. nih.govnih.govuni.luuv.mx Strictosidine serves as a central intermediate, from which a vast array of diverse MIA structures are subsequently derived through numerous enzymatic transformations. nih.govnih.govuni.luuv.mx The biosynthesis pathway involves multiple enzymatic steps and can be compartmentalized within different cell types and subcellular locations in plants. nih.govuni.lucdutcm.edu.cn

Ethnobotanical Significance and Traditional Medicinal Applications of Neolamarckia cadamba (syn. Anthocephalus cadamba) as a Source of Cadambine (B1221886)

Neolamarckia cadamba (Roxb.) Bosser, also known by its synonym Anthocephalus cadamba (Roxb.) Miq., is a tropical tree native to South and Southeast Asia. biocrick.comnih.govcdutcm.edu.cn Commonly referred to as Kadamba, this tree holds considerable ethnobotanical significance and has a long history of use in traditional medicine systems, particularly in India. nih.govwikipedia.orgscilit.com36.112.18figshare.comuni.lumdpi.comresearchgate.netc19early.org

Various parts of the N. cadamba tree, including the bark, leaves, and occasionally the fruit, have been traditionally utilized for their perceived medicinal properties. nih.govwikipedia.org36.112.18uni.luupdatepublishing.com Traditional applications documented in Indian literature and folk medicine include uses for ailments such as fever, anemia, dysentery, skin diseases, and wounds. nih.govwikipedia.orgscilit.com36.112.18uni.luc19early.orgupdatepublishing.comcsic.esnih.gov The bark, for instance, has been used for treating fevers and skin infections, while leaf extracts have been applied to wounds and used for gargling. wikipedia.org36.112.18updatepublishing.comwikipedia.org The plant is also mentioned in mythical stories and holds cultural reverence in India. biocrick.comcdutcm.edu.cnwikipedia.org

Cadambine and its related derivatives, such as dihydrocadambine and isodihydrocadambine, are among the key indole alkaloids that have been isolated from N. cadamba. biocrick.com36.112.18mdpi.comresearchgate.netc19early.orgwikipedia.orguni.lunih.govbiocrick.com The presence of these alkaloids is considered to contribute to the traditional medicinal values attributed to the plant. biocrick.com36.112.18mdpi.comresearchgate.netc19early.orgwikipedia.orgnih.govbiocrick.com

Historical Context of Cadambine Isolation and Recognition in Scientific Literature

The scientific investigation into the chemical constituents of Neolamarckia cadamba and related species led to the identification and isolation of cadambine. Early studies on the alkaloids of plants from the Rubiaceae family were instrumental in this discovery. Cadambine was first isolated from the bark of Adina cordifolia and subsequently from the leaves of Neolamarckia cadamba (under its former synonym Anthocephalus chinensis) wikipedia.orgwikipedia.org. Its derivatives, 3β-dihydrocadambine and 3β-isodihydrocadambine, were also isolated from N. cadamba leaves. wikipedia.orguni.lu The initial determination of the NMR structure of cadambine was reported in the scientific literature in the early 1980s. wikipedia.org Further chemical investigations of Anthocephalus cadamba stem bark resulted in the isolation of cadambine alongside other indole alkaloids like strictosamide (B192450) and vincosamide. nih.govnih.gov Cadambine is recognized as a glycosidic monoterpenoid indole alkaloid. uni.lunih.gov

Scope and Objectives of Academic Research on Cadambine

Academic research on cadambine and the Neolamarckia cadamba plant encompasses various objectives, driven by the compound's complex structure and the plant's ethnobotanical history. A significant area of focus is the elucidation of the cadambine biosynthetic pathway within N. cadamba. uni.lunih.gov This involves identifying the specific enzymes and genes responsible for the conversion of central MIA precursors like strictosidine into cadambine and its derivatives. uni.lunih.gov Comparative genomic analysis, such as studies comparing N. cadamba with related species, is employed to understand the evolutionary history of these metabolic pathways. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32N2O10 B1228262 3α-Dihydrocadambine CAS No. 54422-49-0

Properties

CAS No.

54422-49-0

Molecular Formula

C27H32N2O10

Molecular Weight

544.5 g/mol

IUPAC Name

methyl (1S,17S)-17-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate

InChI

InChI=1S/C27H32N2O10/c1-35-24(34)15-11-36-25(38-26-22(33)21(32)20(31)18(10-30)37-26)19-14(15)8-27-23-13(6-7-29(27)9-17(19)39-27)12-4-2-3-5-16(12)28-23/h2-5,11,14,17-22,25-26,28,30-33H,6-10H2,1H3/t14?,17?,18-,19?,20-,21+,22-,25-,26+,27-/m0/s1

InChI Key

OVRROYYXOBYCSR-VAYLOVGLSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H](C2C1C[C@]34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1CC34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)OC7C(C(C(C(O7)CO)O)O)O

Synonyms

cadambine

Origin of Product

United States

Structural Elucidation and Derivatization of Cadambine

Spectroscopic Characterization Techniques for Cadambine (B1221886) and its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Cadambine Structural Analysis

NMR spectroscopy is a cornerstone technique in the structural elucidation of complex organic molecules. For cadambine and its analogues, detailed 1D and 2D NMR spectral analysis, including techniques like COSY and HMBC, are essential for assigning proton and carbon signals and determining connectivity within the molecule. biocrick.comresearchgate.netresearchgate.netcabidigitallibrary.orgresearchgate.net High-field proton and 13C-NMR spectral data have been crucial in confirming the structure of cadambine isolated from sources like Anthocephalus chinensis. researchgate.net Quantitative NMR (qNMR) methods have also been developed for the simultaneous quantification of indole (B1671886) alkaloids, including cadambine and its derivatives, in plant extracts. acs.org The analysis of NMR data allows for the determination of the relative and, in some cases, absolute stereochemistry of chiral centers within the cadambine structure. nih.govrsc.org

Mass Spectrometry (MS) and Fragmentation Pattern Analysis of Cadambine

Mass spectrometry provides information about the molecular weight of cadambine and its fragments, which helps in determining its elemental composition and structural subunits. High-resolution MS techniques, such as ESI-QTOF MS and LC-QQQ-MS/MS, are employed for accurate mass measurements and the analysis of fragmentation patterns. biocrick.comnih.govmaxapress.com The fragmentation patterns observed in MS/MS experiments can provide insights into the connectivity of different parts of the molecule and the presence of specific functional groups. Analyzing these patterns is particularly useful for identifying cadambine and its derivatives in complex mixtures, such as plant extracts or traditional medicines like YiGan San. nih.govdbcls.jpresearchgate.netdntb.gov.ua

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis in Cadambine

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in cadambine by analyzing the absorption of infrared light at specific wavelengths. nrfhh.comscispace.commdpi.com Characteristic absorption bands in the FT-IR spectrum correspond to vibrations of different chemical bonds, such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C). researchgate.netnih.gov FT-IR spectroscopy has been applied in the phytochemical investigation of Neolamarckia cadamba leaves to confirm the presence of various phytochemicals, including alkaloids like cadambine. nrfhh.comresearchgate.netresearchgate.net While FT-IR provides valuable information about functional groups, its resolution can be enhanced by techniques like two-dimensional correlation infrared spectroscopy (2DCOS-IR) for more detailed analysis of complex samples. mdpi.com

Structural Variants and Glycosidic Forms of Cadambine

Cadambine exists in various structural forms, including stereoisomers and dihydro derivatives, which differ in their structural arrangement and the position or stereochemistry of certain groups. As a glycosidic alkaloid, cadambine features a glucose moiety attached to the aglycone structure. ontosight.ai

Investigating 3α-Dihydrocadambine and 3β-Dihydrocadambine

Dihydrocadambine is a derivative of cadambine with additional hydrogen atoms, leading to a saturated bond compared to cadambine. Two important stereoisomeric forms are recognized: this compound and 3β-dihydrocadambine. nih.govchula.ac.th These dihydro forms have been isolated from plants like Neolamarckia cadamba and Uncaria rhynchophylla. biocrick.comresearchgate.netnih.govacs.orgscite.ai The stereochemistry at the C-3 position distinguishes the α and β isomers. chula.ac.thchemicalbook.comchemspider.comcymitquimica.com Studies involving the reduction of cadambine have indicated that it can be derived from a 3β precursor, yielding 3β-dihydrocadambine. chula.ac.th Spectroscopic analysis, particularly NMR, is crucial for differentiating these stereoisomers based on the chemical shifts and coupling constants of the protons and carbons around the C-3 position and other chiral centers. chula.ac.thnih.gov

Characterization of Other Cadambine-Related Indole Alkaloids (e.g., Cadamine, Neolamarckines)

Cadambine exists alongside and is structurally related to other indole alkaloids found in the same plant sources. arabjchem.orgjddtonline.inforesearchgate.netresearchgate.net Prominent examples include cadamine and neolamarckines. arabjchem.orgjddtonline.inforesearchgate.netresearchgate.netresearchgate.net The characterization of these related alkaloids also relies on comprehensive spectroscopic analysis, similar to that used for cadambine. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net

Cadamine has been isolated from species like Ochreinauclea maingayii. researchgate.net Its structure and those of other related alkaloids like naucledine have been elucidated using spectroscopic methods, including 1D and 2D NMR, IR, UV, and LCMS-IT-TOF. researchgate.net

Neolamarckines A and B are other indole alkaloids isolated from Neolamarckia cadamba. researchgate.netresearchgate.net Their structures have been determined through a combination of 2D-NMR and circular dichroism (CD) spectra, along with chemical correlations. researchgate.netresearchgate.net Complete 1H- and 13C- NMR data for these compounds have been reported. researchgate.netresearchgate.net

The co-occurrence and structural similarities among cadambine, cadamine, neolamarckines, and other related alkaloids like isocadambine and dihydrocadambine isomers highlight the diverse array of indole alkaloids produced by these plants. arabjchem.orgjddtonline.inforesearchgate.net Spectroscopic data, particularly NMR, is crucial for differentiating these closely related structures and confirming their identities. researchgate.netresearchgate.netnih.govmdpi.comjst.go.jpresearchgate.net

Here is a table summarizing some spectroscopic data types used in the characterization of these alkaloids:

Spectroscopic TechniqueInformation Provided
1D NMR (¹H, ¹³C, DEPT)Number and type of protons and carbons, functional groups. researchgate.netnih.govmdpi.comfoodsafety.institutenih.gov
2D NMR (HSQC, HMBC, NOESY, COSY)Connectivity between atoms, correlations between protons and carbons, spatial relationships (for stereochemistry). researchgate.netresearchgate.netnih.govmdpi.comnih.gov
Mass Spectrometry (MS, LCMS, HRMS, MS/MS)Molecular weight, elemental composition, fragmentation patterns for structural identification. researchgate.netnih.govmdpi.comjst.go.jpbohrium.commdpi.com
Infrared (IR) SpectroscopyIdentification of functional groups (e.g., hydroxyl, carbonyl). nih.govmdpi.comjst.go.jpbohrium.commdpi.com
Ultraviolet-Visible (UV-Vis) SpectroscopyPresence of conjugated systems and chromophores (e.g., indole ring). nih.govmdpi.comjst.go.jpfoodsafety.institutemdpi.com
Circular Dichroism (CD)Information on the absolute configuration of chiral centers. researchgate.netjst.go.jpresearchgate.netsci-hub.se

Stereochemical Investigations and Absolute Configuration of Cadambine

Determining the stereochemistry and absolute configuration of complex molecules like cadambine is a critical aspect of their characterization, as it significantly impacts their biological activity and physical properties. ontosight.aicdnsciencepub.com Stereochemical investigations of cadambine and its derivatives have employed a combination of spectroscopic methods, chemical correlations, and, in some cases, X-ray crystallography. mdpi.comjst.go.jpcdnsciencepub.comrsc.orgrsc.orgresearchgate.netsci-hub.se

Early assignments of relative configurations were sometimes based on ¹H NMR coupling constants, although this method can have limitations, particularly in flexible molecules. cdnsciencepub.com Absolute configurations were historically assigned based on circular dichroism and biogenetic assumptions. cdnsciencepub.com

More definitive determinations of absolute configuration have been achieved through techniques such as X-ray crystallographic analysis, which provides unambiguous three-dimensional structural information. rsc.orgrsc.org Comprehensive 1D and 2D NMR spectroscopic analysis, including NOESY experiments, has also been crucial in establishing relative and, in conjunction with other data, absolute configurations by showing spatial proximity between protons. mdpi.comrsc.orgrsc.org For example, NOE signals between specific protons (e.g., H-3 with H-19 and H-20) have been used to determine configurations at chiral centers. rsc.orgrsc.org

Chemical synthesis has played a significant role in confirming stereochemical assignments. cdnsciencepub.comcdnsciencepub.com The synthesis of dihydrocadambine isomers, for instance, confirmed the assigned structures and established the configuration at most chiral centers. cdnsciencepub.com The stereochemistry at specific carbons, such as C19, can be explained by models like the Felkin-Anh model during synthetic transformations. rsc.org The configuration at C-3 in certain synthetic intermediates has been determined by NMR analysis, showing retention of configuration during subsequent reactions. rsc.orgrsc.org

Circular Dichroism (CD) spectroscopy is a valuable tool for determining the absolute configuration of chiral molecules by examining their differential absorption of left and right circularly polarized light. researchgate.netjst.go.jpresearchgate.netsci-hub.se CD spectra have been used to establish the absolute configuration of neolamarckine A and aminocadambine A, related indole alkaloids. researchgate.netresearchgate.netresearchgate.net

Biosynthesis and Biogenetic Pathways of Cadambine

Overview of Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis Relevant to Cadambine (B1221886)

Monoterpenoid indole alkaloids (MIAs) represent a large and structurally diverse class of natural compounds, with over 3,000 distinct structures, primarily found in plants belonging to the order Gentianales, including the families Rubiaceae, Apocynaceae, and Loganiaceae cjnmcpu.comnih.gov. The biosynthesis of MIAs begins with the condensation of two precursor molecules: tryptamine (B22526), an indole derivative, and secologanin, a secoiridoid monoterpene wikipedia.orgwikipedia.org. This crucial step is catalyzed by the enzyme strictosidine (B192452) synthase (STR), yielding strictosidine, a key intermediate for the biosynthesis of numerous MIAs, including cadambine cjnmcpu.comwikipedia.orgrsc.org. The emergence of STR activity in the Gentianales lineage is considered foundational for MIA biosynthesis researchgate.net.

Identification and Characterization of Key Enzymatic Steps in Cadambine Biosynthesis

The pathway leading to cadambine involves several enzymatic transformations following the formation of strictosidine. Research in Neolamarckia cadamba has focused on identifying and characterizing the enzymes involved in these steps.

Investigations into Epoxystrictosidine as an Intermediate

Recent research into the cadambine biosynthetic pathway in Neolamarckia cadamba has led to the identification of epoxystrictosidine as a new component or intermediate in the pathway researchgate.netnih.gov. Epoxystrictosidine has a molecular formula of C27H34N2O10 and an m/z of 547.2285 researchgate.netnih.gov. Its identification suggests additional enzymatic steps involving epoxidation occur after the formation of strictosidine and before the final steps leading to cadambine.

Exploration of SABATH Methyltransferases (NcSABATHs) in Cadambine Pathway Methylation

Plant SABATH methyltransferases are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to various substrates, playing roles in secondary metabolite biosynthesis nih.govmaxapress.com. In Neolamarckia cadamba, a family of SABATH genes (NcSABATHs) has been identified, with 23 members distributed across 12 chromosomes nih.govnih.govresearchgate.net. While the general function of SABATH enzymes involves methylation, their specific roles in cadambine biosynthesis have been explored nih.govnih.govresearchgate.net. Correlation analysis between gene expression levels and cadambine content in different tissues of N. cadamba suggested that NcSABATH7 potentially participates in cadambine biosynthesis nih.govnih.govresearchgate.net. NcSABATH7, along with NcSABATH22, clustered with loganic acid O-methyltransferase (LAMT), an enzyme involved in the iridoid branch pathway of alkaloid biosynthesis in other plant species nih.govmaxapress.comnih.govresearchgate.net. Both NcSABATH7 and NcSABATH22 were found to be upregulated under methyl jasmonate (MeJA) treatment, a plant hormone known to influence secondary metabolism nih.govnih.govresearchgate.net.

Genetic Regulation of Cadambine Biosynthesis

The biosynthesis of secondary metabolites like cadambine is often under complex genetic regulation, influenced by various factors including developmental stage, tissue type, and environmental stimuli.

Gene Expression Profiling of Biosynthetic Enzymes in Neolamarckia cadamba

Gene expression profiling of biosynthetic enzymes in Neolamarckia cadamba provides insights into the regulation of the cadambine pathway. Studies using RNA-seq and qRT-PCR analysis have shown that NcSABATH genes exhibit diverse tissue expression patterns nih.govnih.govresearchgate.net. This suggests that the involvement of different NcSABATHs in methylation steps within the cadambine pathway may vary depending on the plant tissue nih.govnih.govresearchgate.net. Furthermore, the upregulation of certain NcSABATH genes, such as NcSABATH7 and NcSABATH22, in response to MeJA treatment indicates that hormonal signals can influence the expression of genes involved in cadambine biosynthesis nih.govnih.govresearchgate.net. Analysis of NcSABATH promoters revealed the presence of cis-elements responsive to light, plant hormones, and environmental stress, as well as binding sites for various transcription factor families, including BBR-BPC, DOF, and MYB nih.govnih.govresearchgate.net. These findings suggest that the expression of NcSABATH genes, and potentially the rate of methylation in the cadambine pathway, is regulated by a complex network of environmental and internal signals nih.govnih.govresearchgate.net.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID(s)
Cadambine3085067, 398038
Strictosidine161336
EpoxystrictosidineNot readily available
Tryptamine1150
Secologanin161276

Interactive Data Tables

Data on gene expression patterns and correlation with cadambine content could be presented in interactive tables if specific quantitative data were extracted. For example, a table showing the relative expression levels of NcSABATH genes in different tissues (e.g., leaves, bark, roots) and the corresponding cadambine content would be informative. Another table could detail the fold change in expression of specific NcSABATH genes under MeJA treatment.

TissueNcSABATH7 Expression (Relative)NcSABATH22 Expression (Relative)Cadambine Content (Arbitrary Units)
Young Leaves[Data][Data][Data]
Old Leaves[Data][Data][Data]
Roots[Data][Data][Data]
Buds[Data][Data][Data]
Treatment (vs. Control)NcSABATH7 Fold ChangeNcSABATH22 Fold Change
MeJAUpregulatedUpregulated

Role of Transcription Factors (e.g., WRKY family) in Cadambine Accumulation

Transcription factors play a crucial role in regulating the accumulation of secondary metabolites in plants, including monoterpenoid indole alkaloids like cadambine. The WRKY family of transcription factors is one such group involved in these regulatory processes. researchgate.netnih.govmdpi.com

In Neolamarckia cadamba, specific WRKY transcription factors, such as NcWRKY64 and NcWRKY74, have been shown to be upregulated by methyl jasmonate (MeJA). mdpi.comresearchgate.net This suggests their involvement in cadambine accumulation, potentially through a MeJA-WRKY-STR module. mdpi.comresearchgate.net MeJA is known to induce the expression of genes involved in terpenoid indole alkaloid biosynthesis, including strictosidine synthase (STR). mdpi.com The upregulation of NcWRKY64 and NcWRKY74 in response to MeJA treatment indicates their potential role in activating downstream genes in the cadambine pathway, such as NcSTR1, which catalyzes strictosidine synthesis. nih.govmdpi.com

Further research is needed to fully elucidate the specific regulatory functions of these WRKY genes in the context of cadambine biosynthesis. researchgate.net

Comparative Genomics and Evolution of Cadambine Biosynthetic Pathways in Rubiaceae

Comparative genomics studies within the Rubiaceae family provide insights into the evolution of metabolic pathways, including those responsible for the biosynthesis of monoterpenoid indole alkaloids like cadambine. Neolamarckia cadamba is a significant species in this regard, with a chromosome-scale genome assembly available. nih.govresearchgate.net

Comparative genomic analysis of Neolamarckia cadamba with other Rubiaceae species, such as Coffea canephora, has revealed that N. cadamba likely underwent a relatively recent whole-genome duplication event after diverging from C. canephora. nih.govresearchgate.net This event may have contributed to the evolution of the MIA biosynthetic pathway in N. cadamba. nih.govresearchgate.net

Studies comparing metabolic gene clusters (MGCs) in different Rubiaceae species, including Neolamarckia cadamba and Ophiorrhiza pumila, are being conducted to understand the genomic basis of bioactive compound synthesis. ird.fr While MGCs potentially involved in MIA biosynthesis have been identified in species like O. pumila, a comprehensive family-wide comparative analysis is still developing. ird.fr This research aims to identify new compounds and their corresponding MGCs, which could have implications for understanding the synthesis of bioactive compounds in plants and potentially for metabolic engineering or molecular breeding efforts. nih.govird.fr The emergence of strictosidine biogenesis is considered a key event in the evolution of MIA biosynthesis. researchgate.net

Environmental and Elicitor-Induced Modulation of Cadambine Production

The production of secondary metabolites in plants, including cadambine, can be influenced by various environmental factors and the application of elicitors. d-nb.infonih.gov Environmental conditions such as temperature, light intensity, carbon dioxide levels, drought, and soil composition can significantly impact plant physiological and biochemical responses, affecting secondary metabolic processes. d-nb.infonih.govresearchgate.net

Elicitors, which can be biotic (derived from organisms) or abiotic (non-living stresses), act as signals that stimulate plant defense responses, often leading to increased synthesis and accumulation of secondary metabolites. nih.govnih.govresearchgate.netmdpi.comresearchgate.net Methyl jasmonate (MeJA) has been identified as an elicitor that induces the expression of genes in the terpenoid indole alkaloid biosynthesis pathway in Catharanthus roseus, and studies suggest it acts as an elicitor in cadambine biosynthesis in Neolamarckia cadamba, leading to increased levels of cadambine and its intermediate tryptamine. mdpi.com

The effectiveness of elicitation strategies depends on optimizing factors such as the type and concentration of the elicitor, the duration of exposure, and the treatment schedule. nih.gov While the influence of environmental factors on secondary metabolites is recognized, specific studies focusing solely on the impact of individual environmental variables on cadambine production are less detailed compared to broader studies on medicinal plants. d-nb.info However, variations in the components of Neolamarckia cadamba from different provenances suggest that environmental conditions and geographical isolation can lead to variations in the content of cadambine alkaloids. researchgate.net

Synthetic Chemistry and Chemical Modifications of Cadambine

Biogenetically Patterned Synthetic Approaches to Cadambine (B1221886)

The first and only reported synthesis of cadambine to date was a biogenetically patterned approach by Brown and colleagues in 1991. This strategy elegantly mimics the proposed natural biosynthetic pathway, starting from a key precursor in the biosynthesis of many monoterpenoid indole (B1671886) alkaloids.

Table 1: Key Features of the Biogenetically Patterned Synthesis of Cadambine

FeatureDescription
Starting Material (–)-Secologanin
Key Intermediate Highly functionalized epoxide derived from (–)-secologanin
Key Reaction Chemo- and regioselective reaction with tryptamine (B22526)
Ring Formation Construction of the seven-membered azepine ring
Overall Approach Mimics the proposed biosynthetic pathway

Total Synthesis of Cadambine and Deglycocadambine Analogues

While a total synthesis of cadambine itself has not been reported since the initial biogenetically patterned approach, a significant recent development has been the first total synthesis of (–)-deglycocadambine in 2024. researchgate.net (–)-Deglycocadambine is the aglycone of cadambine, meaning it is the cadambine structure without the glucose unit.

This convergent synthesis was achieved in 12 steps starting from the chiral building block (+)-genipin. researchgate.net A key feature of this synthetic route is a cascade annulation reaction between tryptamine and a highly functionalized dialdehyde (B1249045) precursor, which rapidly assembles the complex pentacyclic core of the molecule. researchgate.net The synthesis culminates in a late-stage transannular oxidative cyclization to form the bridged oxazolidine (B1195125) ring. researchgate.net This achievement provides a de novo route to the core structure of cadambine and opens avenues for the synthesis of various analogues.

Table 2: Summary of the Total Synthesis of (–)-Deglycocadambine

ParameterValueReference
Starting Material (+)-Genipin researchgate.net
Number of Steps 12 researchgate.net
Overall Yield 9.5% researchgate.net
Key Reactions Cascade annulation, Transannular oxidative cyclization researchgate.net

In addition to (–)-deglycocadambine, the natural congeners (–)-3α-dihydrocadambine and (–)-3β-isodihydrocadambine have also been isolated. While detailed synthetic routes for these are not extensively reported, their existence suggests that modifications to the core cadambine scaffold are possible.

Semi-synthetic Derivatization Strategies for Structural Modification

A comprehensive review of the scientific literature reveals a notable absence of studies focused on the semi-synthetic derivatization of cadambine. Semi-synthesis, which involves the chemical modification of a natural product, is a common strategy for generating analogues with improved properties. However, it appears that this approach has not yet been applied to cadambine. The scarcity of cadambine from its natural sources and the complexity of its structure likely present significant challenges to performing chemical modifications. The development of an efficient total synthesis of cadambine would be a crucial enabler for future semi-synthetic studies.

Structure-Activity Relationship (SAR) Studies via Synthetic Analogues

Consistent with the lack of semi-synthetic derivatization, there are no published structure-activity relationship (SAR) studies for cadambine and its analogues. SAR studies are essential for understanding which parts of a molecule are responsible for its biological activity and for guiding the design of more potent and selective compounds. The absence of a library of synthetic analogues of cadambine has precluded the possibility of conducting such investigations. Future research in this area will be heavily dependent on the development of synthetic routes that allow for the systematic modification of the cadambine scaffold. The total synthesis of (–)-deglycocadambine may serve as a foundational platform for the future generation of analogues for SAR studies.

Mechanistic Insights into Biological Activities of Cadambine

Anti-inflammatory Modulatory Mechanisms

Research into the ethnopharmacological uses of Neolamarckia cadamba has led to the investigation of its constituent compounds, including monoterpenoid indole (B1671886) alkaloids related to cadambine (B1221886), for their anti-inflammatory properties. nih.govresearchgate.net These studies provide a foundational understanding of how cadambine may exert its effects on inflammatory processes.

Inhibition of Pro-inflammatory Mediators and Pathways

The inflammatory response involves a complex cascade of signaling molecules known as pro-inflammatory mediators. medrxiv.org Cadambine and its analogues have been shown to interfere with this cascade by inhibiting the secretion of key inflammatory mediators. In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), isolates from N. cadamba demonstrated a remarkable ability to suppress the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2). nih.govresearchgate.net TNF-α is a critical cytokine involved in systemic inflammation, while IL-1β is another pivotal pro-inflammatory cytokine. nih.govnih.gov COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Furthermore, extracts from the plant have been shown to downregulate the mRNA expression of TNF-α while upregulating the anti-inflammatory cytokine IL-10, suggesting a dual mechanism of action that not only suppresses pro-inflammatory signals but also enhances the body's own anti-inflammatory responses. nih.gov

Table 1: Effect of N. cadamba Alkaloids on Pro-inflammatory Mediators
MediatorEffectExperimental ContextReference
Tumor Necrosis Factor-alpha (TNF-α)Inhibition/DownregulationIn vitro (LPS-stimulated RAW 264.7 macrophages) nih.govresearchgate.net
Interleukin-1β (IL-1β)InhibitionIn vitro (LPS-stimulated RAW 264.7 macrophages) nih.govresearchgate.net
Cyclooxygenase-2 (COX-2)InhibitionIn vitro (LPS-stimulated RAW 264.7 macrophages) nih.govresearchgate.net
Interleukin-10 (IL-10)UpregulationIn vitro (Splenocyte culture) nih.gov

Cellular and Molecular Targets in Anti-inflammatory Responses

The cellular and molecular targets of cadambine's anti-inflammatory activity are centered on immune cells, particularly macrophages, which play a crucial role in initiating and propagating the inflammatory response. medrxiv.org By inhibiting the release of TNF-α, IL-1β, and COX-2 from these cells, compounds from N. cadamba effectively blunt the inflammatory cascade at an early stage. nih.govresearchgate.net The upregulation of adhesion molecules on the surface of endothelial cells is a critical step in the migration of inflammatory cells from the bloodstream into tissues. nih.gov While direct studies on cadambine's effect on specific adhesion molecules are limited, its ability to modulate key cytokines like TNF-α, which are known to induce the expression of these molecules, suggests an indirect regulatory role. nih.govnih.gov The observed effects point towards a mechanism that involves the modulation of intracellular signaling pathways that control the gene expression and secretion of these inflammatory mediators. nih.govnih.gov

Neurobiological Activity and Neuroprotective Mechanisms

Cadambine has demonstrated significant neuroprotective potential, particularly in models of heavy metal-induced neurotoxicity. scialert.netimrpress.com Studies have elucidated its ability to counteract cellular damage by modulating several interconnected pathways involved in apoptosis, calcium signaling, and mitochondrial function. wisdomlib.orgscialert.net

Modulation of Apoptotic and Anti-apoptotic Gene Expression (e.g., Bcl2, Bax)

Apoptosis, or programmed cell death, is a tightly regulated process that can be triggered by cellular stress and is often dysregulated in neurodegenerative diseases. frontiersin.org The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is crucial for cell survival. andrews.edu In neuronal cells exposed to the neurotoxin cadmium, a known pro-oxidant, the expression of the anti-apoptotic protein Bcl-2 was decreased, while the expression of the pro-apoptotic protein Bax was increased, tipping the balance towards cell death. scialert.net Treatment with cadambine was found to reverse these changes. scialert.netimrpress.com It effectively modulated the expression of these key apoptotic regulators, leading to the inhibition of cadmium-induced apoptosis. scialert.netimrpress.com This suggests that a primary neuroprotective mechanism of cadambine involves the direct modulation of the intrinsic apoptotic pathway. scialert.net

Regulation of Intracellular Calcium Homeostasis and Reactive Oxygen Species (ROS) Levels

Disrupted intracellular calcium (Ca²⁺) homeostasis and excessive production of reactive oxygen species (ROS) are common mechanisms of neuronal injury. nih.govmdpi.com Cadmium exposure is known to increase intracellular Ca²⁺ levels and promote the generation of ROS, leading to oxidative stress and cell damage. scialert.netimrpress.comnih.gov Research has shown that cadambine can effectively counteract these effects. scialert.net In primary brain neonatal rat cells treated with cadmium, cadambine treatment led to a reduction in both intracellular calcium levels and ROS generation. scialert.netimrpress.com The interplay between calcium and ROS is critical, as elevated calcium can stimulate ROS production in mitochondria, and ROS can, in turn, disrupt calcium signaling. nih.govmdpi.com By restoring homeostasis for both of these critical second messengers, cadambine protects neuronal cells from oxidative damage and subsequent cell death. scialert.net

Influence on Mitochondrial Membrane Potential

Mitochondria are central to cell survival and death, and the maintenance of the mitochondrial membrane potential (MMP) is essential for their proper function, including ATP production. nih.govmdpi.com A decrease or loss of MMP is an early indicator of mitochondrial dysfunction and a key event in the apoptotic process. wisdomlib.orgresearchgate.net Cadmium-induced neurotoxicity is associated with a significant decrease in the MMP. scialert.netimrpress.com Cadambine treatment was shown to reverse this cadmium-induced loss of MMP in primary brain neonatal rat cells. scialert.netimrpress.com By preserving the integrity of the mitochondrial membrane, cadambine helps maintain cellular energy production and prevents the release of pro-apoptotic factors from the mitochondria, thereby inhibiting a crucial step in the cell death pathway. scialert.netnih.gov

Table 2: Neuroprotective Mechanisms of Cadambine in a Cadmium-Induced Toxicity Model
MechanismEffect of CadmiumEffect of Cadambine TreatmentReference
Bax/Bcl-2 ExpressionIncreases pro-apoptotic Bax, Decreases anti-apoptotic Bcl-2Modulates expression to inhibit apoptosis scialert.net
Intracellular Calcium (Ca²⁺)Increases levelsReduces levels scialert.netimrpress.com
Reactive Oxygen Species (ROS)Increases generationDecreases generation scialert.netimrpress.com
Mitochondrial Membrane Potential (MMP)Decreases/Loss of potentialReverses the decrease/Increases potential scialert.netimrpress.com

Epigenetic Modifications and Chromatin Remodeling in Neuroprotection

Cadambine belongs to the polyphenol class of compounds, which are recognized as potent therapeutic agents in the context of neurodegenerative diseases. scialert.netwisdomlib.org A proposed mechanism for the neuroprotective effects of polyphenols involves the induction of epigenetic modifications and chromatin remodeling. scialert.netwisdomlib.org These processes can alter gene expression to favor neuronal survival and function without changing the underlying DNA sequence.

However, direct research into cadambine's neuroprotective activity has primarily highlighted other pathways. Studies on its efficacy against cadmium-induced neurotoxicity have shown that cadambine's protective effects are linked to its ability to decrease intracellular reactive oxygen species (ROS) and calcium levels. scialert.netimrpress.com Furthermore, cadambine has been observed to modulate the expression of proteins involved in apoptosis, such as increasing the level of the anti-apoptotic protein Bcl2 while decreasing the pro-apoptotic protein Bax. scialert.net While the potential for epigenetic influence remains, as suggested by its chemical class, the currently documented mechanisms of neuroprotection for cadambine are centered on the regulation of cellular stress and apoptosis pathways.

Interaction with Neurotransmitter Systems and Receptors (e.g., in antiepileptic activity)

Direct studies on the isolated compound cadambine regarding its antiepileptic activity and interaction with neurotransmitter systems are limited. However, research on an ethanolic extract of Anthocephalus cadamba bark, a known source of cadambine and its derivatives, has demonstrated sedative and anticonvulsant properties in animal models. nih.govresearchgate.net

The study noted that alkaloids, such as cadambine, present in the extract could be responsible for these effects. nih.govresearchgate.net The researchers hypothesized that the mechanism of action for the anticonvulsant activity might involve the potentiation of GABAergic transmission or the modulation of central nervous system ion channels. nih.gov It is important to note that this is a suggested mechanism for the entire plant extract, and further research is required to isolate and confirm the specific activity of cadambine and its direct interactions with neurotransmitter receptors.

Antimalarial Mechanisms of Action

Currently, there is a lack of specific scientific data detailing the growth inhibitory activity of cadambine against the malaria parasite, Plasmodium falciparum. Consequently, the potential mechanisms by which it might interfere with parasite-specific pathways have not been elucidated.

Antineoplastic and Anticancer Mechanisms

A significant and well-documented mechanism of action for cadambine is its potent inhibitory activity against DNA topoisomerase IB. scialert.net Research has specifically highlighted this effect on the topoisomerase IB enzyme from Leishmania donovani (LdTOP1LS), the protozoan parasite responsible for leishmaniasis. scialert.net DNA topoisomerases are essential enzymes that manage the topological state of DNA, which is crucial for processes like replication and transcription. scialert.net By inhibiting this enzyme, cadambine can disrupt the parasite's ability to replicate its DNA, leading to cell death.

This mechanism is a hallmark of several established anticancer drugs, as human cells also rely on topoisomerase enzymes for proliferation. The potent inhibition of a parasitic topoisomerase suggests that cadambine is a valuable lead compound for further investigation into its potential antineoplastic and anticancer effects, particularly by exploring its activity against human topoisomerase enzymes.

Investigations into in vitro Cytotoxic Effects on Cancer Cell Lines (e.g., HCT116, HepG2)

There is no specific information available in the reviewed literature regarding the in vitro cytotoxic effects of the isolated compound cadambine on HCT116 or HepG2 cancer cell lines. While extracts of Neolamarckia cadamba have been studied for their cytotoxic potential against various cancer cell lines, the specific contribution and IC50 values of cadambine have not been reported.

Modulation of Cell Cycle Progression and Apoptosis Induction

The scientific literature lacks specific data on how the isolated compound cadambine modulates cell cycle progression or induces apoptosis in cancer cells. Research has been conducted on the plant extracts, but the precise role of cadambine in these processes has not been elucidated.

Antioxidant and Free Radical Scavenging Mechanisms

Direct Radical Scavenging Capacity (e.g., DPPH, FRAP)

Specific data from DPPH, FRAP, or other similar assays to quantify the direct radical scavenging capacity of the isolated compound cadambine are not available in the reviewed scientific literature. While antioxidant activity is reported for the plant's extracts, these effects are attributed to the complex mixture of phytochemicals present, including phenolics and flavonoids, and not specifically to cadambine.

Activation of Endogenous Antioxidant Defense Systems

There is no information available in the scientific literature regarding the mechanisms by which isolated cadambine may activate endogenous antioxidant defense systems.

Other Investigated Biological Activities (Mechanistic Exploration)

Hepatoprotective Mechanisms

Cadambine, an indole alkaloid, is suggested to exert its hepatoprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govfrontiersin.org This pathway is a critical cellular defense mechanism against oxidative stress, which is a major contributor to liver injury. frontiersin.orgmdpi.com The activation of Nrf2 by certain alkaloids has been shown to be essential in protecting the liver from damage induced by various toxins. nih.gov While direct studies on Cadambine's activation of Nrf2 are not extensively available, the mechanisms observed with other structurally related alkaloids provide a strong inferential basis for its hepatoprotective action.

The proposed mechanism involves the upregulation of a suite of antioxidant and cytoprotective genes. nih.govnih.gov Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.comijper.org Upon exposure to oxidative stress or activators like certain alkaloids, Nrf2 dissociates from Keap1 and translocates to the nucleus. mdpi.comyoutube.com In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. mdpi.commdpi.com

This leads to an enhanced synthesis of Phase II detoxification enzymes and antioxidant proteins, which play a crucial role in neutralizing reactive oxygen species (ROS) and detoxifying harmful substances, thereby protecting hepatocytes from damage. nih.govmdpi.comnih.gov Studies on other alkaloids have demonstrated that this Nrf2 activation leads to increased expression of downstream proteins that protect against liver injury. nih.gov

The protective effect of Nrf2 activation is multifaceted, including the reduction of oxidative stress, inhibition of inflammation, and promotion of cellular repair mechanisms. frontiersin.org By bolstering the liver's intrinsic antioxidant capacity, Cadambine may help mitigate the cellular damage that leads to elevated levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are key markers of liver injury.

Table 1: Effects of Alkaloid-Mediated Nrf2 Activation on Hepatoprotective Markers

BiomarkerEffect of Nrf2 Activation by AlkaloidsImplied Protective Mechanism for Cadambine
Nrf2 Increased nuclear translocation nih.govDissociation from Keap1 and activation of ARE-mediated gene expression.
Antioxidant Enzymes (e.g., HO-1, NQO1) Upregulated expression nih.govEnhanced detoxification of reactive oxygen species and xenobiotics.
ALT & AST Levels Reduction in elevated levelsAttenuation of hepatocellular injury and restoration of liver function. nih.gov
Oxidative Stress Markers (e.g., MDA) Decreased levels nih.govReduction of lipid peroxidation and protection of cellular membranes.

Note: The data presented is based on studies of similar alkaloids and represents a hypothesized mechanism for Cadambine.

Analgesic and Antipyretic Mechanisms

The analgesic and antipyretic properties of Cadambine are believed to be mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.net COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins, which are lipid compounds that play a central role in mediating pain, fever, and inflammation. nih.govwikipedia.org The indole moiety, a core structural feature of Cadambine, is a recognized pharmacophore in the design of selective COX-2 inhibitors. nih.govdntb.gov.ua

The proposed mechanism of action involves the direct inhibition of COX-2 activity. nih.govresearchgate.net By blocking the active site of the COX-2 enzyme, Cadambine would prevent the conversion of arachidonic acid into prostaglandin (B15479496) H2, the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). researchgate.net Elevated levels of PGE2 are associated with the sensitization of nerve endings to painful stimuli and the resetting of the hypothalamic set-point for body temperature, leading to pain and fever, respectively.

Inhibition of COX-2 by indole-based compounds has been shown to be an effective strategy for reducing inflammation and pain. nih.govdntb.gov.ua The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a desirable trait, as it can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs. wikipedia.org While direct enzymatic assays confirming Cadambine's selective inhibition of COX-2 are not extensively documented, the established activity of other indole derivatives provides a strong rationale for this mechanism. nih.govresearchgate.net

The reduction in prostaglandin synthesis would lead to a decrease in the inflammatory response, resulting in an analgesic effect. nih.gov Similarly, the antipyretic effect would be achieved by lowering the levels of PGE2 in the central nervous system, which in turn would allow the body's thermoregulatory center in the hypothalamus to return to its normal set-point.

Table 2: Effects of Indole Alkaloid-Mediated COX-2 Inhibition on Pain and Fever Pathways

Target Molecule/ProcessEffect of Indole Alkaloid InhibitionImplied Analgesic/Antipyretic Mechanism for Cadambine
Cyclooxygenase-2 (COX-2) Direct inhibition of enzymatic activity nih.govresearchgate.netReduced synthesis of pro-inflammatory prostaglandins.
Prostaglandin E2 (PGE2) Synthesis Decreased production nih.govnih.govAttenuation of pain signaling and resetting of the hypothalamic thermoregulatory center.
Inflammatory Cytokines (e.g., TNF-α, IL-6) Potential downstream reduction in activityModulation of the inflammatory cascade contributing to pain and fever.
Nociceptor Sensitization Reduced sensitizationIncreased pain threshold and analgesic effect.

Note: The data presented is based on the known mechanisms of indole-based COX-2 inhibitors and represents a likely mechanism for Cadambine.

Analytical Methodologies for Cadambine Quantification and Profiling

Chromatographic Techniques for Separation and Quantification of Cadambine (B1221886)

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a compound like cadambine, a glycosidic monoterpenoid indole (B1671886) alkaloid, specific chromatographic approaches are necessary to achieve effective separation from a complex plant matrix.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of cadambine due to its suitability for non-volatile and thermally sensitive compounds. nih.gov The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. ms-editions.cl

Reverse-phase HPLC, utilizing a nonpolar stationary phase like C18, is commonly employed. ms-editions.cl The separation is achieved by using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. ms-editions.clnih.gov

Various detectors can be coupled with HPLC for the detection and quantification of cadambine:

UV-Vis and Diode-Array Detectors (DAD): These detectors measure the absorbance of UV-Vis light by the analyte. Cadambine, containing chromophoric groups within its indole moiety, can be detected effectively. A DAD provides spectral information across a range of wavelengths, which aids in peak purity assessment and preliminary identification. ms-editions.cl

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, which is discussed in detail in section 6.2.

The development of a validated HPLC method is critical for reliable quantification and involves assessing parameters such as linearity, precision, accuracy, selectivity, and robustness. ms-editions.cl

Table 1: Typical HPLC Parameters for Cadambine Analysis

Parameter Typical Conditions
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% formic acid) ms-editions.clnih.gov
Flow Rate 0.8 - 1.0 mL/min ms-editions.cl
Detection Diode-Array Detector (DAD) or Mass Spectrometry (MS)
Injection Volume 10 - 20 µL

| Column Temperature | 25 - 40 °C ms-editions.cl |

Gas Chromatography (GC) is a powerful separation technique that is primarily suited for volatile and thermally stable compounds. mdpi.com Direct analysis of cadambine, a large glycosidic alkaloid, by GC is generally not feasible due to its low volatility and susceptibility to thermal degradation at the high temperatures required for analysis. nih.gov

To utilize GC, a derivatization step is necessary. This chemical modification process converts non-volatile compounds into volatile derivatives. For cadambine, this would likely involve cleaving the glucose moiety and derivatizing the resulting aglycone to increase its volatility. However, this approach is less common than HPLC because the derivatization process can be complex and may introduce variability.

When applied, GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. scielo.br The separation occurs on a capillary column, such as a 5% phenyl polymethylsiloxane column, using an inert carrier gas like helium. nih.govnih.gov

Table 2: Hypothetical GC Parameters for Analysis of Cadambine Derivatives

Parameter Typical Conditions
Derivatization Required (e.g., silylation or methylation of the aglycone)
Column Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) nih.gov
Carrier Gas Helium scielo.br
Inlet Temperature 250 °C nih.gov
Oven Program Temperature gradient (e.g., starting at 80-160°C, ramping to 300°C) nih.govscielo.br

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Mass Spectrometry-Based Detection and Identification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation method, it provides a powerful tool for the unambiguous identification and sensitive quantification of compounds like cadambine. nih.gov

The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (MS/MS) is the definitive method for comprehensive metabolite profiling in complex samples such as plant extracts. researchgate.netupdatepublishing.com

LC-MS/MS: This is the predominant technique for analyzing cadambine and related alkaloids. nih.govnih.gov Advanced systems like Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are frequently used. nih.govresearchgate.net This combination allows for the confident identification of dozens or even hundreds of secondary metabolites in a single run. nih.govnih.gov Identification is based on accurate mass measurements (which help determine the elemental formula) and the unique fragmentation patterns generated in the MS/MS experiment. nih.govresearchgate.net For instance, the fragmentation patterns of cadambine-type indole alkaloids can be summarized to enable rapid identification even without reference standards. nih.gov

GC-MS/MS: While less common for cadambine itself, GC-MS/MS is invaluable for the broader analysis of phytochemicals in plants like N. cadamba. updatepublishing.comresearchgate.net After derivatization, this technique can identify and quantify a wide range of more volatile compounds, such as fatty acids, esters, and smaller alkaloids, providing a more complete picture of the plant's metabolome. researchgate.netresearchgate.net

For precise and sensitive quantification, HPLC coupled with a triple-quadrupole mass spectrometer (QqQ) is often the method of choice. nih.gov This technique operates in modes such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where the instrument is set to detect a specific precursor ion (the molecular ion of cadambine) and one or more of its characteristic product ions (fragments). This process provides exceptional selectivity and sensitivity, allowing for accurate quantification of cadambine even at very low concentrations in complex matrices like bark, leaf, or fruit extracts. researchgate.netnih.gov

The quantitative method must be rigorously validated to ensure its accuracy, precision, and reliability, following established guidelines. ms-editions.cl

Advanced Extraction and Sample Preparation Methods for Cadambine Analysis

The quality of analytical results is highly dependent on the initial extraction and sample preparation steps. The goal is to efficiently extract cadambine from the plant matrix while minimizing the co-extraction of interfering substances. researchgate.net

A variety of methods are employed, ranging from conventional to modern techniques:

Solvent Extraction: This is the most common approach. Maceration, sonication, or Soxhlet extraction using solvents like ethanol (B145695), methanol, or hydroalcoholic mixtures are widely used. researchgate.netnih.gov Studies have shown that ethanol is particularly effective for the efficient extraction of alkaloids, including cadambine, from N. cadamba fruits. nih.gov The process typically involves mixing the powdered plant material with the solvent, followed by filtration, concentration using a rotary evaporator, and often freeze-drying to obtain a stable crude extract. nih.gov

Supercritical Fluid Extraction (SFE): This advanced technique uses supercritical CO2 as an environmentally friendly solvent. google.com It offers high efficiency and selectivity. A patented method for preparing cadambine involves an initial extraction with supercritical CO2, followed by a liquid-liquid partitioning cleanup step. google.com

Sample Cleanup: After initial extraction, a cleanup step is often necessary to remove interfering compounds before chromatographic analysis.

Liquid-Liquid Extraction (LLE): This involves partitioning the extract between two immiscible solvents, often with pH adjustments to selectively move the basic alkaloid into a specific phase. google.com

Solid-Phase Extraction (SPE): The extract is passed through a cartridge (e.g., C18) that retains the analyte of interest or the interfering compounds, allowing for their separation. nih.gov This is a common cleanup step prior to both HPLC and GC analysis.

High-Speed Counter-Current Chromatography (HSCCC): This is a sophisticated, support-free liquid-liquid partitioning chromatography technique used for the preparative separation and purification of compounds like cadambine from crude extracts. google.com

Development of Standard Reference Materials for Cadambine Research

The accuracy and reliability of analytical data for cadambine are fundamentally reliant on the availability of high-purity, well-characterized standard reference materials. nih.govnih.gov Certified Reference Materials (CRMs) are indispensable for a multitude of applications within analytical laboratories, including the validation of analytical methods, calibration of instruments, and ensuring the metrological traceability of measurement results. aroscientific.comwikipedia.orgcontrollab.com The development of a CRM for cadambine, while not yet documented in publicly available literature, would necessitate a rigorous and systematic process adhering to international standards such as ISO 17034 to ensure its quality and reliability. aroscientific.comansi.orgnata.com.au

The production of a cadambine CRM would commence with the acquisition and purification of the starting material, typically isolated from natural sources. A purity of 99.5% or higher is generally desirable for a primary reference standard. eurofins.com Given that cadambine is a complex natural product, achieving such high purity can be a significant challenge and may involve multiple chromatographic purification steps.

A critical phase in the development of a cadambine CRM is the comprehensive characterization and purity assessment of the purified material. This involves the use of a combination of orthogonal analytical techniques to provide a complete profile of the substance and its impurities. creative-biolabs.com The identity of the cadambine would be unequivocally confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

The purity assessment is a multi-faceted process aimed at quantifying the main component and identifying and quantifying all significant impurities. eurofins.com This typically involves a mass balance approach, which combines results from various analytical methods. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer, would be employed to determine the presence of organic impurities. who.int The water content would be accurately measured using Karl Fischer titration, while residual solvents would be quantified by headspace gas chromatography (GC). Inorganic impurities could be determined by methods such as inductively coupled plasma mass spectrometry (ICP-MS) or a residue on ignition test. eurofins.comcreative-biolabs.com

Once the purity of the candidate material is established, two other critical properties must be thoroughly evaluated: homogeneity and stability. wikipedia.org Homogeneity studies are conducted to ensure that there are no significant differences in the purity of the material between different units (e.g., vials) of the same batch. wikipedia.org Stability testing is performed to determine the shelf-life of the CRM under specified storage conditions and to assess its susceptibility to degradation from factors like temperature, light, and humidity. biopharmaconsultinggroup.comeuropa.eueuropa.eu This involves long-term and accelerated stability studies, with the material being analyzed at regular intervals. biopharmaconsultinggroup.com

The final step in the development of a cadambine CRM is the assignment of a certified value for its purity, along with a statement of measurement uncertainty. wikipedia.orglabmanager.com This certified value is derived from the combination of the results from all the characterization and purity assessment studies. The entire process, from material sourcing to certification, must be meticulously documented to ensure transparency and traceability. aroscientific.comnata.com.au

The availability of a cadambine CRM would be a significant enabler for research in this area, providing a much-needed tool for ensuring the quality, consistency, and comparability of analytical data across different laboratories and studies. nih.govlqms.com.au

Parameter Method Hypothetical Result
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IRConforms to the structure of Cadambine
Chromatographic Purity HPLC-UV/MS99.7%
Water Content Karl Fischer Titration0.15%
Residual Solvents Headspace GC-MS0.05%
Inorganic Impurities ICP-MS / Residue on Ignition< 0.1%
Assigned Purity (Mass Balance) Calculated99.5% (with an uncertainty of ± 0.2%)
Homogeneity Statistical analysis of HPLC purity results from multiple unitsHomogeneous
Stability Long-term and accelerated studiesStable for a defined period under specified storage conditions

Future Directions in Cadambine Research

Untapped Mechanistic Pathways and Molecular Targets

While Neolamarckia cadamba extracts and some of its constituents, including cadambine (B1221886) and its derivatives like 3β-dihydrocadambine, have shown promising biological activities such as anti-inflammatory, antioxidant, and potential anticancer effects, the precise molecular mechanisms and specific protein targets of cadambine itself remain largely to be fully elucidated neuroquantology.comcolab.ws. Future research needs to focus on identifying the specific cellular pathways and molecular targets with which cadambine interacts to exert its observed pharmacological effects. This could involve a combination of approaches, including in vitro studies using cell lines and purified proteins, in vivo studies in animal models, and computational methods such as molecular docking and dynamics simulations. Understanding these interactions at a molecular level is crucial for validating traditional uses and developing new therapeutic applications. Exploring potential interactions with a wide range of biological targets, such as enzymes, receptors (e.g., GPCRs), ion channels, and signaling proteins, could reveal novel therapeutic avenues bmglabtech.comresearchgate.net. Research into how cadambine modulates specific signaling cascades, such as those involved in inflammation, oxidative stress, or cell proliferation, is essential to fully understand its pharmacological profile neuroquantology.comirjmets.comnih.gov.

Advanced Omics Integration (e.g., Proteomics, Metabolomics, Fluxomics) in Biosynthesis Research

Understanding the biosynthesis of cadambine in Neolamarckia cadamba is critical for optimizing its production and potentially enabling metabolic engineering approaches. While some intermediates in the monoterpenoid indole (B1671886) alkaloid (MIA) biosynthetic pathway have been identified, the complete pathway leading specifically to cadambine is not yet fully characterized researchgate.net. The integration of advanced omics technologies, such as genomics, transcriptomics, proteomics, metabolomics, and fluxomics, offers powerful tools to dissect this complex process researchgate.netmetabolon.comnih.govcreative-proteomics.comresearchgate.netfrontiersin.org.

Genomics and Transcriptomics: With the availability of the N. cadamba genome sequence, researchers can identify candidate genes involved in the MIA biosynthetic pathway researchgate.net. Transcriptomic analysis can reveal gene expression patterns in different tissues and at various developmental stages, highlighting genes potentially involved in cadambine production.

Proteomics: Proteomic studies can identify the enzymes encoded by these genes, providing direct evidence of protein production and potentially revealing post-translational modifications that affect enzyme activity metabolon.com.

Metabolomics: Metabolomics can provide a comprehensive snapshot of the metabolites present in N. cadamba, helping to identify pathway intermediates and shunt products metabolon.comcreative-proteomics.com. Comparing metabolite profiles in different plant tissues or under varying environmental conditions can offer insights into pathway regulation.

Fluxomics: Fluxomics, which measures the rates of metabolic reactions, can provide a dynamic understanding of how carbon flows through the biosynthetic pathway nih.govcreative-proteomics.comresearchgate.netfrontiersin.org. Using stable isotope labeling (e.g., with ¹³C), researchers can track the metabolic flux towards cadambine synthesis, identifying bottlenecks and potential targets for metabolic engineering creative-proteomics.comresearchgate.net.

Integrating data from these omics layers through bioinformatics and systems biology approaches can lead to a comprehensive model of cadambine biosynthesis, facilitating strategies for enhancing its production in the plant or through alternative expression systems researchgate.net.

Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production

The increasing demand for natural products like cadambine for research and potential therapeutic applications necessitates the development of sustainable and efficient production methods. Traditional extraction from plant sources can be limited by factors such as plant availability, geographical location, and environmental conditions. Chemoenzymatic synthesis and biocatalysis offer promising alternatives for the sustainable production of cadambine and its analogs mdpi.comnih.govuni-bielefeld.denih.govresearchgate.net.

Chemoenzymatic synthesis combines the specificity and efficiency of enzymatic reactions with the versatility of chemical transformations mdpi.comnih.govnih.govresearchgate.net. This approach can enable the synthesis of complex molecules like cadambine with high yields and reduced environmental impact compared to purely chemical synthesis mdpi.comuni-bielefeld.denih.gov. Identifying and engineering the enzymes involved in the natural biosynthetic pathway of cadambine is a crucial step towards developing chemoenzymatic routes researchgate.net.

Biocatalysis, utilizing isolated enzymes or whole-cell systems (e.g., engineered microorganisms), can provide highly selective and environmentally friendly routes for specific steps in the synthesis of cadambine or its precursors nih.govresearchgate.net. Future research should focus on:

Identifying and characterizing novel enzymes from N. cadamba or other sources that can catalyze key steps in cadambine synthesis.

Engineering enzymes to improve their activity, stability, and substrate specificity for in vitro or in vivo biocatalytic processes.

Developing efficient multi-enzyme cascades or whole-cell biocatalysts for the complete or partial synthesis of cadambine nih.gov.

Exploring "one-pot" chemoenzymatic strategies to streamline the synthesis process and minimize purification steps uni-bielefeld.denih.gov.

These approaches have the potential to provide a sustainable and scalable supply of cadambine for research and development.

Development of High-Throughput Screening Assays for Specific Biological Activities

To fully explore the therapeutic potential of cadambine and identify potential lead compounds based on its structure, the development of high-throughput screening (HTS) assays is essential bmglabtech.comevotec.comassay.works. HTS allows for the rapid screening of large libraries of compounds to identify those that exhibit a desired biological activity or interact with a specific molecular target bmglabtech.comevotec.com.

Developing HTS assays for cadambine research could involve:

Target-based assays: If specific molecular targets for cadambine are identified (as discussed in Section 7.1), HTS assays can be developed to screen for compounds that modulate the activity of these targets. This could include enzyme activity assays, receptor binding assays, or protein-protein interaction assays bmglabtech.com.

Cell-based assays: Cell-based assays can measure the effect of compounds on cellular processes relevant to the biological activities of cadambine, such as anti-inflammatory responses, antioxidant activity, or inhibition of cancer cell growth assay.worksnrfhh.com. These assays can be miniaturized and automated for HTS bmglabtech.comassay.works.

Phenotypic screening: HTS can also be used for phenotypic screening, where compounds are screened based on their ability to induce a specific cellular phenotype, without prior knowledge of the molecular target.

Optimizing assay conditions, ensuring reproducibility, and developing robust detection methods are crucial for successful HTS assay.works. HTS can accelerate the discovery of new cadambine analogs with improved potency, selectivity, or pharmacokinetic properties, as well as identify synergistic combinations with other compounds.

Q & A

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data for cadambine?

  • Methodology : Investigate bioavailability limitations using Caco-2 cell models for intestinal absorption and microsomal stability assays. Compare plasma concentration-time curves (AUC) with in vitro IC₅₀ values. Use pharmacodynamic modeling to adjust for protein binding or tissue penetration barriers .

Q. What statistical approaches are robust for analyzing cadambine’s dose-response relationships in heterogeneous samples?

  • Methodology : Apply nonlinear mixed-effects models (NLME) to account for inter-subject variability. Use Bayesian hierarchical models to integrate prior data (e.g., ethnobotanical use reports) with experimental results. Report effect sizes with confidence intervals instead of relying solely on p-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3α-Dihydrocadambine
Reactant of Route 2
3α-Dihydrocadambine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.